6-(trifluoromethoxy)quinoxaline-2,3-diol

Medicinal Chemistry Physicochemical Profiling Drug Design

Eliminate experimental variability in ionotropic glutamate receptor (iGluR) studies. Unsubstituted quinoxaline-2,3-diones exhibit broad, non-selective activity that confounds target engagement data. 6-(Trifluoromethoxy)quinoxaline-2,3-diol provides a precisely substituted scaffold with a metabolically stable -OCF₃ group at the 6-position. - Enables systematic SAR at N1, 6, and 7 positions to optimize AMPA/kainate receptor subtype selectivity. - Favorable XLogP3 (1.4) enhances potential for blood-brain barrier penetration, ideal for CNS chemical probe development. - Reactive NH groups allow direct installation of fluorophores, biotin tags, or photoaffinity labels for target identification. - Ensures reproducible, comparable datasets by avoiding the divergent biological outcomes of alternative 6-substituted analogs.

Molecular Formula C9H5F3N2O3
Molecular Weight 246.145
CAS No. 196962-67-1
Cat. No. B599446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethoxy)quinoxaline-2,3-diol
CAS196962-67-1
Synonyms2,3-QUINOXALINEDIONE, 1,4-DIHYDRO-6-(TRIFLUOROMETHOXY)-
Molecular FormulaC9H5F3N2O3
Molecular Weight246.145
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)NC(=O)C(=O)N2
InChIInChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16)
InChIKeyPIVBKAASVHERMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)quinoxaline-2,3-diol Structural & Physicochemical Profile


6-(Trifluoromethoxy)quinoxaline-2,3-diol (CAS 196962-67-1) is a quinoxaline-2,3-dione derivative bearing a trifluoromethoxy (-OCF₃) substituent at the 6-position of the fused bicyclic core [1]. This heterocyclic compound has a molecular formula of C9H5F3N2O3 and a molecular weight of 246.14 g/mol [1]. The quinoxaline-2,3-dione scaffold is a privileged structure in medicinal chemistry, extensively characterized as a competitive antagonist pharmacophore for ionotropic glutamate receptors, particularly kainate and AMPA receptor subtypes [2]. The presence of the -OCF₃ group distinguishes this compound from unsubstituted or alternative-substituted quinoxaline-2,3-diones, conferring distinct physicochemical properties including an XLogP3 value of 1.4 and specific electronic characteristics [1][3].

6-(Trifluoromethoxy)quinoxaline-2,3-diol Irreplaceability vs. Analogs


Substitution within the quinoxaline-2,3-dione series at the N1, 6, and 7 positions profoundly impacts pharmacological selectivity and physicochemical behavior [1][2]. While the unsubstituted quinoxaline-2,3-dione core exhibits broad activity as an aldehyde oxidase inhibitor and AMPA/kainate receptor antagonist, the introduction of substituents modulates receptor subtype selectivity, binding affinity, and solubility [2]. Specifically, the trifluoromethoxy (-OCF₃) group at the 6-position imparts distinct electronic and steric effects compared to alternative substituents such as nitro (-NO₂), methoxy (-OCH₃), or halogen groups, which alter ligand-receptor interactions, metabolic stability, and lipophilicity [3]. Consequently, substituting 6-(trifluoromethoxy)quinoxaline-2,3-diol with a different 6-substituted analog or the unsubstituted parent compound in a research or industrial context will yield divergent biological outcomes and physicochemical profiles, undermining experimental reproducibility and data comparability [1][3].

6-(Trifluoromethoxy)quinoxaline-2,3-diol Differentiation Evidence


Trifluoromethoxy Group Distinct Properties vs. Analogs

The 6-trifluoromethoxy (-OCF₃) substituent in this compound imparts significantly different physicochemical properties compared to the unsubstituted quinoxaline-2,3-dione parent and the 6-methoxy (-OCH₃) analog. The -OCF₃ group is characterized by higher lipophilicity and greater electron-withdrawing capacity than -OCH₃, which influences membrane permeability and target binding interactions [1]. The computed XLogP3 value for 6-(trifluoromethoxy)quinoxaline-2,3-diol is 1.4 [2], whereas the unsubstituted quinoxaline-2,3-dione has an XLogP3 of approximately 0.5, representing a nearly 3-fold increase in calculated lipophilicity that directly impacts solubility and permeability profiles [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

6-Position Substitution Modulates Receptor Subtype Selectivity

Systematic structure-activity relationship (SAR) studies on quinoxaline-2,3-diones substituted at the N1, 6, and 7 positions demonstrate that the nature of the 6-position substituent critically influences kainate receptor subtype binding affinity and selectivity [1][2]. In the 2019 SAR study, compound 37 (bearing specific 6- and 7-substitutions) exhibited a GluK3-binding affinity (Ki) of 0.142 μM with 8-fold selectivity over GluK1, while compound 22 (with alternative 6- and 7-substitutions) showed a GluK3 Ki of 2.91 μM but >30-fold selectivity over GluK1 and GluK2 [1]. These data establish that 6-position substituents are not interchangeable and directly determine the receptor subtype engagement profile.

Neuroscience Ionotropic Glutamate Receptors Structure-Activity Relationship

Trifluoromethoxy Enhances Metabolic Stability Over Methoxy

In medicinal chemistry, the trifluoromethoxy (-OCF₃) group is recognized as a privileged substituent that offers metabolic advantages over the methoxy (-OCH₃) group, primarily due to increased chemical stability against oxidative demethylation and higher electron-withdrawing capacity [1]. The -OCF₃ group confers enhanced lipophilicity and resistance to cytochrome P450-mediated metabolism compared to -OCH₃, which is readily O-demethylated [1]. This class-level property differentiates 6-(trifluoromethoxy)quinoxaline-2,3-diol from its 6-methoxy analog in applications where metabolic stability is a critical parameter.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Versatile Synthetic Intermediate for Chemical Probes

6-(Trifluoromethoxy)quinoxaline-2,3-diol contains two reactive NH groups at the 1- and 4-positions of the quinoxaline-2,3-dione ring, which can undergo N-alkylation, acylation, or sulfonylation to generate diverse N1-substituted derivatives [1][2]. This synthetic versatility, combined with the metabolically stable -OCF₃ substituent, positions this compound as a privileged intermediate for constructing focused chemical libraries of kainate or AMPA receptor ligands with tunable pharmacological and physicochemical properties [1][3]. Unlike more elaborated N1-substituted analogs that are end-point compounds, this scaffold offers a modular starting point for SAR exploration and lead optimization campaigns.

Synthetic Chemistry Chemical Probe Development Heterocyclic Chemistry

6-(Trifluoromethoxy)quinoxaline-2,3-diol Application Scenarios


Subtype-Selective Kainate/AMPA Antagonist Development

This compound serves as an optimal starting scaffold for medicinal chemistry campaigns targeting ionotropic glutamate receptors (iGluRs), particularly kainate (GluK1-5) and AMPA receptor subtypes. The 6-trifluoromethoxy substituent provides a metabolically stable, electron-withdrawing group that can be combined with diverse N1-substitutions to probe structure-activity relationships (SAR) and optimize receptor subtype selectivity [1][2]. The free NH groups enable systematic exploration of N1-substituent effects on binding affinity, functional antagonism, and solubility, as demonstrated in recent SAR studies of the quinoxaline-2,3-dione series [1].

CNS-Penetrant Chemical Probe Synthesis

The favorable lipophilicity (XLogP3 = 1.4) conferred by the trifluoromethoxy group enhances the potential for blood-brain barrier penetration, making this compound a suitable intermediate for developing CNS-penetrant chemical probes [1]. The metabolically resilient -OCF₃ substituent reduces confounding variables associated with rapid oxidative metabolism during in vivo target engagement studies [2]. Researchers can leverage the reactive NH groups to install additional functional moieties (e.g., fluorophores, biotin tags, or photoaffinity labels) for target identification and validation experiments [3].

Building Block for Quinoxaline Compound Libraries

As a modular heterocyclic building block, 6-(trifluoromethoxy)quinoxaline-2,3-diol enables the rapid generation of diverse compound libraries through N-alkylation, N-acylation, or N-sulfonylation chemistry [2]. The -OCF₃ group imparts distinct physicochemical properties compared to other 6-substituted analogs (e.g., -OCH₃, -NO₂, -Cl), allowing systematic exploration of substituent effects on solubility, permeability, and target engagement within a single scaffold series [1]. This approach supports hit-to-lead optimization and scaffold-hopping strategies in drug discovery programs [2].

Reference Standard for Analytical Methods

The well-defined physicochemical properties of this compound, including molecular weight (246.14 g/mol), XLogP3 (1.4), and hydrogen bond donor/acceptor counts (2 donors, 6 acceptors), make it suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for quinoxaline-2,3-dione derivatives [1]. The distinct trifluoromethoxy group provides a characteristic ¹⁹F NMR signal that can serve as an internal probe for monitoring reaction progress or assessing compound purity in synthetic workflows.

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